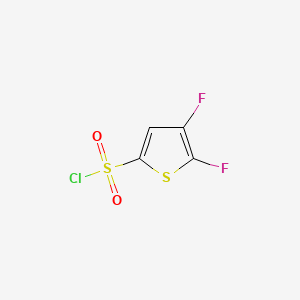

4,5-Difluorothiophene-2-sulfonyl chloride

Description

Properties

Molecular Formula |

C4HClF2O2S2 |

|---|---|

Molecular Weight |

218.6 g/mol |

IUPAC Name |

4,5-difluorothiophene-2-sulfonyl chloride |

InChI |

InChI=1S/C4HClF2O2S2/c5-11(8,9)3-1-2(6)4(7)10-3/h1H |

InChI Key |

BNEDPXIHAYVBGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1F)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorosulfonation of 4,5-Difluorothiophene

The classical approach to sulfonyl chlorides involves the direct chlorosulfonation of the corresponding thiophene derivative. For 4,5-Difluorothiophene, this involves treatment with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.

Procedure: The 4,5-Difluorothiophene is reacted with chlorosulfonic acid at low temperatures (typically around -10 °C to room temperature) to avoid overreaction or decomposition. The reaction mixture is then quenched and worked up to isolate the sulfonyl chloride product.

Advantages: This method is straightforward and uses readily available reagents.

Limitations: The reaction requires careful temperature control to prevent side reactions. The electron-withdrawing fluorine atoms can reduce the reactivity of the thiophene ring, sometimes leading to lower yields.

This method is supported by patent literature describing similar sulfonyl chloride syntheses on fluorinated thiophenes, where chlorosulfonic acid was used to convert amide precursors to sulfonyl chlorides at low temperature, followed by purification steps.

Conversion from Sulfonic Acid or Sulfonate Salt Precursors

An alternative approach involves first preparing the corresponding 4,5-Difluorothiophene-2-sulfonic acid or its sodium salt, then converting it into the sulfonyl chloride.

Step 1: Synthesis of Sulfonic Acid or Salt

The thiophene ring is sulfonated using standard sulfonation reagents (e.g., sulfur trioxide complexes or chlorosulfonic acid under milder conditions) to yield the sulfonic acid derivative.

Step 2: Conversion to Sulfonyl Chloride

The sulfonic acid or its salt is then converted to the sulfonyl chloride using reagents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride.

-

Recent studies have shown that sulfonyl fluorides can be synthesized from sulfonic acids using reagents like thionyl fluoride or Xtalfluor-E®, which may provide insights into analogous sulfonyl chloride preparations by similar chlorinating agents.

Advantages: This two-step method allows for better control over the sulfonylation position and purity.

Limitations: Requires isolation of sulfonic acid intermediates and handling of reactive chlorinating agents.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Direct Chlorosulfonation | 4,5-Difluorothiophene | Chlorosulfonic acid, low temp (-10 °C to RT) | Simple, direct sulfonylation | Temperature sensitive, moderate yields | Moderate (varies) |

| Sulfonic Acid to Sulfonyl Chloride | 4,5-Difluorothiophene sulfonic acid or salt | Thionyl chloride, phosphorus pentachloride, or oxalyl chloride | Better control, high purity | Multi-step, requires isolation | High (up to 90% typical) |

| Sulfur Nucleophile + Electrophilic Activation | Thiophene derivatives with nucleophiles | CS2, amines, activating agents (e.g., TsCl) | Novel, mild conditions | Limited direct application | Moderate to good (literature-specific) |

Analytical Data and Research Results

Purification and Characterization

Purification is typically achieved by flash chromatography on silica gel using solvents such as dichloromethane with small percentages of methanol or other eluents.

Characterization includes nuclear magnetic resonance spectroscopy (proton and carbon-13 NMR), mass spectrometry, and infrared spectroscopy to confirm the sulfonyl chloride functionality and fluorine substitution pattern.

Reaction Monitoring

Thin-layer chromatography is used to monitor reaction progress.

Yields and purity are confirmed by NMR, with characteristic shifts for sulfonyl chloride groups and fluorine atoms.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfoxides and Sulfones: Formed by the oxidation of the thiophene ring.

Scientific Research Applications

4,5-Difluorothiophene-2-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with unique properties.

Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4,5-Difluorothiophene-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of a wide range of chemical compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

5-(Phenylsulfonyl)thiophene-2-sulfonyl Chloride

- Structure : Contains a phenylsulfonyl (-SO₂C₆H₅) group at the 5-position of the thiophene ring and a sulfonyl chloride (-SO₂Cl) at the 2-position.

- Molecular Weight : 347.26 g/mol (vs. 240.62 g/mol for 4,5-difluoro derivative).

- Reactivity : The phenyl group introduces steric bulk and electron-donating resonance effects, reducing electrophilicity at the sulfonyl chloride site compared to the fluorinated derivative. This makes it less reactive in nucleophilic substitutions but more stable under ambient conditions .

- Applications : Used in cross-coupling reactions and polymer chemistry due to its thermal stability.

Molecular Weight: 182.62 g/mol. Reactivity: Lacks electron-withdrawing groups, resulting in lower reactivity toward nucleophiles. Requires harsher conditions (e.g., elevated temperatures) for sulfonylation reactions.

Comparative Data Table

| Property | 4,5-Difluorothiophene-2-sulfonyl Chloride | 5-(Phenylsulfonyl)thiophene-2-sulfonyl Chloride | Thiophene-2-sulfonyl Chloride |

|---|---|---|---|

| Molecular Formula | C₄F₂ClO₂S₂ | C₁₀H₇ClO₄S₃ | C₄H₃ClO₂S₂ |

| Molecular Weight (g/mol) | 240.62 | 347.26 | 182.62 |

| Substituents | 4-F, 5-F, 2-SO₂Cl | 5-SO₂C₆H₅, 2-SO₂Cl | 2-SO₂Cl |

| Reactivity | High (fluorine enhances electrophilicity) | Moderate (steric hindrance from phenyl group) | Low |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | Limited solubility in polar solvents | Soluble in chlorinated solvents |

| Thermal Stability | Moderate | High | Low |

Biological Activity

4,5-Difluorothiophene-2-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of fluorine substituents and a sulfonyl chloride functional group. These features contribute to its reactivity and interactions with biological targets. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in the context of targeting bacterial aminoacyl-tRNA synthetases (aaRS), which are crucial for protein synthesis in bacteria.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by selectively targeting bacterial aaRS. This selectivity makes it a promising candidate for developing new antibiotics, particularly against resistant strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Cytotoxicity and Cancer Research

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting metabolic pathways essential for cell survival.

Case Study: Effects on Glioblastoma Multiforme (GBM)

A recent study explored the effects of this compound on glioblastoma multiforme (GBM) cells. The compound was found to inhibit glycolysis effectively, leading to reduced cell proliferation and increased apoptosis rates. The study utilized both in vitro assays and molecular docking simulations to confirm the binding affinity of the compound to key metabolic enzymes involved in glycolysis.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Selective Inhibition : The compound selectively inhibits bacterial aaRS, which is crucial for developing new antibiotics.

- Cytotoxic Effects : It shows potential as a therapeutic agent against aggressive cancers like GBM by targeting metabolic pathways.

- Fluorinated Derivatives : Studies on fluorinated derivatives indicate enhanced potency and stability compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.